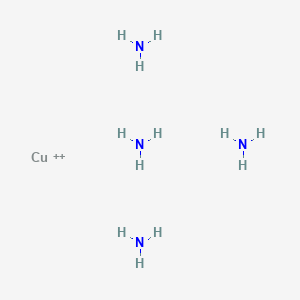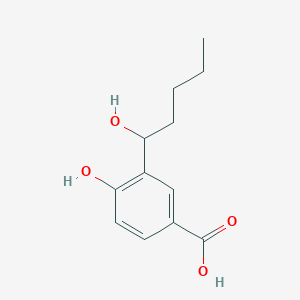
Fepentolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fepentolic acid is a naturally occurring compound that has been of great interest to researchers due to its potential therapeutic applications. It is a member of the benzofuran family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Applications De Recherche Scientifique
Fepentolic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, fepentolic acid has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Furthermore, fepentolic acid has been found to have anti-viral properties, which could make it a useful treatment for viral infections such as influenza and HIV.
Mécanisme D'action
The mechanism of action of fepentolic acid is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. Specifically, fepentolic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, fepentolic acid has been found to inhibit the activity of certain protein kinases involved in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
Fepentolic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which contribute to the development of inflammatory diseases. Additionally, fepentolic acid has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Furthermore, fepentolic acid has been found to inhibit viral replication, making it a potential treatment for viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
Fepentolic acid has several advantages for lab experiments. First, it is a naturally occurring compound, which makes it more biologically relevant than synthetic compounds. Additionally, it has been found to exhibit a range of biological activities, making it a useful tool for studying various disease processes. However, there are also limitations to using fepentolic acid in lab experiments. For example, its low solubility in water can make it difficult to work with, and its moderate yield in the synthesis process can make it expensive to produce.
Orientations Futures
There are several future directions for research on fepentolic acid. One area of interest is the development of more efficient synthetic methods to increase the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of fepentolic acid and its potential therapeutic applications. Furthermore, research is needed to investigate the safety and toxicity of fepentolic acid in vivo, as well as its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the efficacy of fepentolic acid as a treatment for various diseases.
Méthodes De Synthèse
Fepentolic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of the key intermediate, 2-(2-hydroxyphenyl)benzofuran, which is then subjected to a series of reactions to yield fepentolic acid. The overall yield of this process is moderate, but improvements in the synthetic methodology have led to increased yields and efficiency.
Propriétés
Numéro CAS |
17243-33-3 |
|---|---|
Nom du produit |
Fepentolic acid |
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
4-hydroxy-3-(1-hydroxypentyl)benzoic acid |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-10(13)9-7-8(12(15)16)5-6-11(9)14/h5-7,10,13-14H,2-4H2,1H3,(H,15,16) |
Clé InChI |
SQHQDVNANXVULC-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |
SMILES canonique |
CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



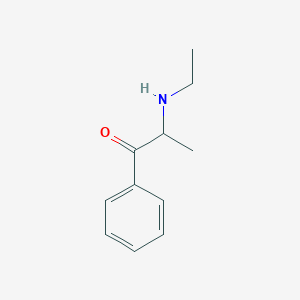
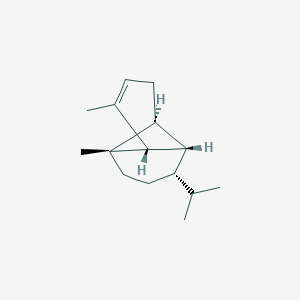
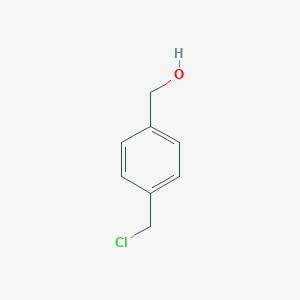
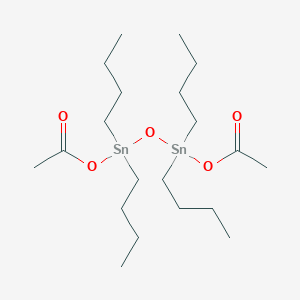
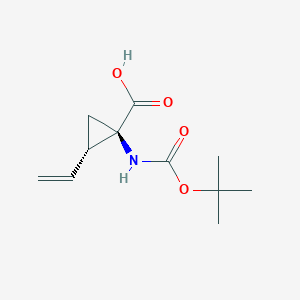
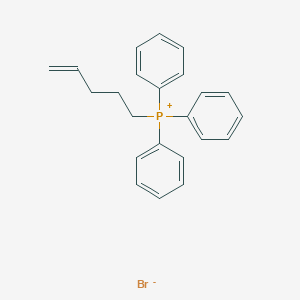
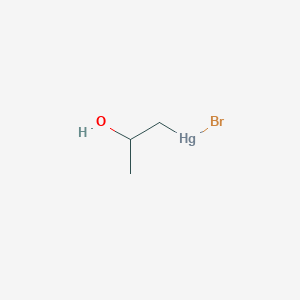
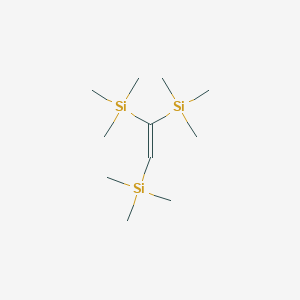
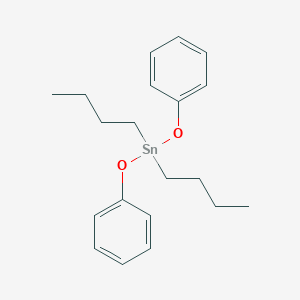
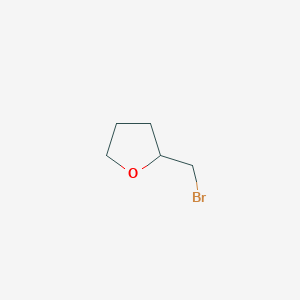
![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)
![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)

